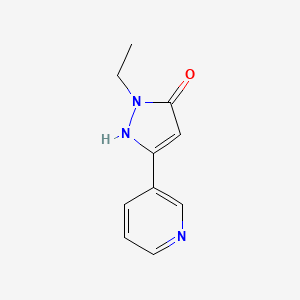

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol

Description

Properties

IUPAC Name |

2-ethyl-5-pyridin-3-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-10(14)6-9(12-13)8-4-3-5-11-7-8/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBNQSPTUVBNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Phenylhydrazine with β-Ketoester Analogues

A related pyrazolone synthesis reported involves the reaction of phenylhydrazine with ethyl acetoacetate catalyzed by tungstophosphoric acid in aqueous media under reflux conditions. This method yields 1-phenyl-3-methyl-5-pyrazolone with good yield (~78%) and high purity after recrystallization.

Adaptation for 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol:

- Replace phenylhydrazine with 3-pyridylhydrazine to introduce the pyridin-3-yl substituent.

- Use ethyl acetoacetate or a suitable β-ketoester to provide the ethyl group at position 2.

- Reaction conditions: aqueous medium, tungstophosphoric acid catalyst (~1 mol%), reflux for 3 hours.

- Work-up: cooling, filtration, washing, and recrystallization from ethanol.

This approach is eco-friendly and efficient, providing a straightforward route to the target pyrazolone derivative.

Bromination and Subsequent Functionalization

A method for preparing 4-bromo derivatives of pyrazolones bearing pyridinyl groups involves bromination of 1-phenyl-3-pyridyl-5-pyrazolone using bromine or N-bromo saccharine (a green brominating agent) in chloroform or acetonitrile at room temperature over 4 hours.

- Starting material: 1-phenyl-3-pyridyl-5-pyrazolone.

- Brominating agents: bromine or N-bromo saccharine.

- Solvents: chloroform or acetonitrile.

- Yields: 68% with bromine, 87% with N-bromo saccharine.

- Work-up: filtration, washing, drying, and recrystallization from ethanol.

Though this method is for brominated pyrazolones, it demonstrates the feasibility of functionalizing pyrazolone cores with pyridinyl substituents, which could be adapted for preparing 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol by modifying substituents accordingly.

Condensation with Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate

Another approach involves the condensation of pyrazolone-derived sodium enolate intermediates with heterocyclic amines to form fused heterocyclic systems. Although focused on more complex fused systems, this method highlights the utility of pyrazolone intermediates bearing pyridinyl groups.

- Starting from sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate.

- Reaction with heterocyclic amines under reflux.

- Formation of pyrazolo[1,5-a]pyrimidines and related derivatives.

This method underscores the synthetic versatility of pyrazolone intermediates functionalized with pyridinyl moieties and can be adapted for preparing 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol by selecting appropriate starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Pyridylhydrazine + Ethyl acetoacetate | Tungstophosphoric acid (1 mol%) | Water | Reflux, 3 h | ~78 | Eco-friendly, aqueous medium |

| 2 | 1-Phenyl-3-pyridyl-5-pyrazolone | Bromine or N-bromo saccharine | Chloroform/Acetonitrile | Room temp, 4 h | 68-87 | Bromination step, green brominating agent |

| 3 | Sodium pyrazolone enolate + heterocyclic amines | None specified | Various | Reflux | Variable | For fused heterocycles, adaptable |

Research Findings and Notes

- The use of tungstophosphoric acid as a catalyst in aqueous media offers a green and efficient route to pyrazolone derivatives, including those with pyridinyl substituents.

- Bromination using N-bromo saccharine is a mild and environmentally friendly alternative to elemental bromine, providing higher yields and cleaner reactions.

- The condensation of pyrazolone enolates with heterocyclic amines allows for structural diversification but requires precise control of reaction conditions to avoid side products.

- Recrystallization from ethanol is the preferred purification method, yielding high-purity crystalline products.

- Reaction times typically range from 3 to 4 hours at moderate temperatures (room temperature to reflux).

- The choice of solvent (water, chloroform, acetonitrile) significantly influences the reaction efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Phosphodiesterase Inhibition

One of the prominent applications of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various physiological processes. Selective inhibition of specific PDEs, such as PDE2A, has been linked to cognitive enhancement and neuroprotection. Research indicates that compounds with similar structures have shown promise in treating cognitive impairments associated with neurodegenerative diseases like Alzheimer’s and schizophrenia .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazole, including those related to 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol, exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

3. Anticancer Potential

Recent studies have indicated that pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of anti-apoptotic proteins, leading to increased cancer cell death. The structural features of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol may contribute to its effectiveness in this regard, making it a candidate for further research in cancer therapeutics .

Case Studies and Research Findings

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol. Modifications to its structure can enhance its potency against specific targets while minimizing side effects. For instance, substituents at various positions on the pyrazole ring can significantly influence biological activity and selectivity toward different enzymes or receptors .

Mechanism of Action

The mechanism of action of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Differences

| Property | 2-Ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol | 2-(1H-Pyrazol-5-yl)pyridine |

|---|---|---|

| Pyridine Position | Pyridin-3-yl (meta-substituted) | Pyridin-2-yl (ortho-substituted) |

| Pyrazole Substituents | - 2-Ethyl group - 3-Hydroxyl group |

No alkyl/hydroxyl substituents |

| SMILES | Not explicitly provided | N1N=CC=C1C1=CC=CC=N1 |

| Molecular Formula | C₁₀H₁₁N₃O | C₈H₇N₃ |

| Hydrogen Bonding | Yes (via -OH group) | No |

Physicochemical and Functional Implications

Solubility : The hydroxyl group introduces polarity, likely improving aqueous solubility relative to its analog without hydroxyl substitution.

Electronic Effects : The meta-substituted pyridine in the target compound may alter electron density distribution compared to the ortho-substituted analog, impacting binding interactions in pharmacological contexts.

Biological Activity

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of the Compound

Chemical Structure:

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

Molecular Formula: C9H10N4O

CAS Number: 1279105-79-1

2.1 Target Enzymes and Receptors

2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol interacts with several enzymes and receptors in biological systems:

- Cyclooxygenase-2 (COX-2): This compound has been shown to inhibit COX-2, leading to reduced inflammation and pain.

- Superoxide Dismutase (SOD): It enhances the activity of antioxidant enzymes like SOD, contributing to oxidative stress reduction.

2.2 Biochemical Pathways

The compound influences various biochemical pathways:

- MAPK Pathway: Activation of this pathway promotes cell proliferation and survival, indicating potential applications in cancer therapy.

3.1 Antioxidant Activity

Research indicates that 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol exhibits strong antioxidant properties. It scavenges free radicals and protects cells from oxidative damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

3.2 Anti-inflammatory Effects

The compound's inhibition of COX-2 suggests significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

3.3 Antimicrobial Properties

Studies have demonstrated that 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol possesses antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .

4.1 Absorption and Distribution

The absorption characteristics of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol are influenced by its solubility and stability. It is primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

4.2 Dosage Effects

In animal models, low doses have been shown to enhance antioxidant defenses without significant adverse effects, while higher doses may lead to toxicity.

5.1 In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines such as HeLa and A375, showcasing its potential as an anticancer agent .

5.2 In Vivo Studies

Animal studies have indicated that treatment with 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol reduces tumor growth in xenograft models, further supporting its therapeutic potential against cancer .

6. Summary of Research Findings

7. Conclusion

The compound 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol exhibits a range of biological activities with promising therapeutic applications in inflammation, cancer treatment, and infection control. Further research is warranted to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Q & A

Q. What are the common synthetic routes for 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of pyrazole derivatives often involves condensation reactions between arylaldehydes and pyrazolones. For example, refluxing precursors in ethanol with stoichiometric control (e.g., 10 mmol each) under inert conditions can yield intermediates. Recrystallization using DMF–EtOH (1:1) mixtures improves purity . Critical parameters include reaction time (2–12 hours), temperature (reflux conditions), and solvent selection to avoid side reactions. X-ray crystallography (as in structurally similar compounds) confirms regioselectivity and stereochemistry .

Q. How can researchers confirm the molecular structure of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol post-synthesis?

- Methodological Answer : Multimodal characterization is essential:

- Spectroscopy : Use -NMR and -NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl groups). IR spectroscopy identifies functional groups like C=O or N-H stretches .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous pyrazol-5-ol derivatives .

- Elemental analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol?

- Methodological Answer :

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311++G**). Adjust for solvent effects using polarizable continuum models (PCMs).

- Dynamic effects : Investigate tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR to explain unexpected peaks .

- Crystallographic validation : Cross-reference spectroscopic anomalies with X-ray data to rule out structural misassignments .

Q. What strategies optimize the stability of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol under varying experimental conditions?

- Methodological Answer :

- Storage : Store in cool (<4°C), dry, and ventilated environments to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation .

- Compatibility testing : Assess stability in common solvents (e.g., DMSO, ethanol) via HPLC at intervals (0, 24, 48 hours). Monitor degradation products using LC-MS .

- Inert atmospheres : Conduct sensitive reactions under nitrogen/argon to suppress oxidative side reactions .

Q. What in silico methods predict the bioactivity of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol, and how are these predictions validated?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize binding poses with low RMSD values (<2.0 Å) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using tools like Phase or MOE.

- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition IC) or SPR-based binding affinity measurements .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the tautomeric behavior of pyrazol-3-ol derivatives?

- Methodological Answer :

- Variable-temperature studies : Perform -NMR at 25°C, 40°C, and 60°C to observe tautomeric equilibria shifts.

- Solvent polarity tests : Compare spectra in DMSO-d (polar) vs. CDCl (non-polar) to assess solvent-dependent tautomer ratios .

- Theoretical calculations : Use DFT to calculate relative energies of tautomers and predict dominant forms under specific conditions .

Experimental Design Considerations

Q. What controls are essential when evaluating the catalytic activity of 2-ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol in organic reactions?

- Methodological Answer :

- Blank reactions : Run parallel experiments without the compound to identify background reactions.

- Positive controls : Use established catalysts (e.g., Pd/C for hydrogenation) to benchmark performance.

- Kinetic profiling : Monitor reaction progress via GC-MS or HPLC at fixed intervals to derive rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.